N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide
Description
N-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide is a synthetic compound characterized by a propanamide backbone with two distinct aryl substituents: a 4-methoxyphenyl group and a phenyl ring bearing a 1,1-dioxothiazolidine moiety.
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-18-10-3-15(4-11-18)5-12-19(22)20-16-6-8-17(9-7-16)21-13-2-14-26(21,23)24/h3-4,6-11H,2,5,12-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRIOWXPWLSHLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule dissects into two primary components:
- 3-(4-Methoxyphenyl)propanamide : A linear aliphatic amide bearing a 4-methoxyphenyl substituent.
- 4-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)aniline : A bicyclic sulfone-containing heterocycle attached to an aromatic amine.
Retrosynthetic cleavage of the amide bond suggests coupling a 3-(4-methoxyphenyl)propanoic acid derivative with 4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)aniline. The thiazolidine sulfone moiety may be constructed via cyclocondensation of a mercaptocarboxylic acid with an aldehyde or ketone, followed by oxidation.
Synthesis of 4-(1,1-Dioxo-1λ⁶,2-Thiazolidin-2-yl)Aniline
Cyclocondensation to Form the Thiazolidinone Core
The thiazolidinone scaffold is synthesized via a three-component reaction involving:
- 4-Nitrobenzaldehyde (1.0 equiv)
- Mercaptoacetic acid (1.2 equiv)
- Ammonium acetate (1.5 equiv) in refluxing toluene under nitrogen.
Mechanism : The aldehyde undergoes nucleophilic attack by the thiol group of mercaptoacetic acid, followed by cyclization with the ammonium ion to form 2-(4-nitrophenyl)thiazolidin-4-one.
Optimization : Prolonged reflux (48 h) and anhydrous conditions improve yields to 65–70%.
Oxidation to the Sulfone
The thiazolidinone is oxidized to the sulfone using 30% hydrogen peroxide in glacial acetic acid (1:3 v/v) at 60°C for 6 h.
Characterization :
- FTIR : Loss of C=S stretch (1250 cm⁻¹) and emergence of S=O stretches (1120 cm⁻¹, 1305 cm⁻¹).
- ¹H-NMR (DMSO-d₆): Downfield shift of thiazolidine protons (δ 3.85–4.20 ppm).
Reduction of the Nitro Group
Catalytic hydrogenation (H₂, 1 atm, 10% Pd/C, MeOH, 25°C) reduces the nitro group to an amine, yielding 4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)aniline.
Synthesis of 3-(4-Methoxyphenyl)Propanoic Acid
Friedel-Crafts Acylation
Anisole (1.0 equiv) reacts with acryloyl chloride (1.1 equiv) in the presence of AlCl₃ (1.2 equiv) in dichloromethane at 0°C to form 3-(4-methoxyphenyl)propenoic acid.
Hydrogenation : The α,β-unsaturated acid is reduced using H₂/Pd-C in methanol to yield 3-(4-methoxyphenyl)propanoic acid (92% yield).
Characterization :
Amide Coupling and Final Assembly
Activation of the Carboxylic Acid
3-(4-Methoxyphenyl)propanoic acid is converted to its acid chloride using oxalyl chloride (2.0 equiv) and catalytic DMF in anhydrous DCM.
Coupling with 4-(1,1-Dioxo-1λ⁶,2-Thiazolidin-2-yl)Aniline
The acid chloride (1.1 equiv) reacts with 4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)aniline (1.0 equiv) in the presence of triethylamine (2.0 equiv) in THF at 0°C→25°C for 12 h.
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:2) followed by recrystallization from ethanol yields the title compound (78% yield).
Characterization :
Alternative Synthetic Pathways
Solid-Phase Synthesis (Patent-Based Approach)
Immobilization of 4-aminobenzoic acid on Wang resin via ester linkage, followed by sequential treatment with:
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring is known to interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Chlorinated Analog (N-[4-chloro-3-(1,1-dioxothiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide)
- Structural Difference : A chlorine atom is introduced at the 4-position of the phenyl ring adjacent to the thiazolidine-dioxide group (vs. unsubstituted in the target compound) .
- Impact :
- Molecular Weight : Increases from 408.90 g/mol (target) to 423.34 g/mol (chlorinated analog).
- Electron Effects : Chlorine’s electron-withdrawing nature may enhance electrophilic reactivity or alter binding interactions.
- Bioavailability : Chlorine could improve lipophilicity (logP) but may reduce solubility.
Nitroimidazole Derivatives (e.g., 2NPBTA, 4NPBTA)
- Structural Features : Replace the thiazolidine-dioxide group with nitroimidazole (2-nitro or 4-nitro) and benzothiazole .
- Functional Relevance: Nitroimidazoles are radiosensitizers; iodine-131 labeling suggests use in diagnostic imaging .
- Comparison : The target compound’s sulfone group may offer greater metabolic stability compared to nitro groups, which are prone to reduction.
Sulfur-Containing Moieties
Sulfonamide vs. Thiazolidine-dioxide
- Bicalutamide Analogs : Feature a sulfonyl group (-SO₂-) instead of thiazolidine-dioxide. Bicalutamide’s antiandrogenic activity highlights the importance of sulfonyl groups in receptor binding .
- Thioamide Derivatives (e.g., 2-(4-Methoxybenzenethio)propanamide): Sulfur in a reduced state (thioamide) versus oxidized sulfone.
Antitumor Propanamides (e.g., Compound 1D)
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
- Electronic Effects : The thiazolidine-dioxide group in the target compound likely enhances electron-deficient character, improving interactions with enzymes or receptors compared to thioamides or sulfonamides .
- Biological Potential: Structural analogs with 4-methoxyphenyl groups (e.g., Compound 1D) show antitumor activity, suggesting the target compound may share similar therapeutic pathways .
- Synthetic Accessibility : Chlorinated analogs are commercially available but require custom synthesis, whereas nitroimidazole derivatives are radiolabeled for specialized applications .
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, drawing from diverse research studies and findings.
Chemical Structure and Synthesis
The compound features a thiazolidine ring, which is known for its biological activity, particularly in medicinal chemistry. The synthesis typically involves multi-step organic reactions, including cyclization and cross-coupling methods to form the desired structure. The synthetic routes can vary based on the desired yield and purity of the product.
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H21N3O5S |
| Molecular Weight | 393.51 g/mol |
| CAS Number | 7627776 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The thiazolidine moiety can bind to active sites on enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to significant changes in cellular signaling pathways.
Antimicrobial Activity
Research has indicated that compounds with similar thiazolidine structures exhibit antimicrobial properties. For instance, derivatives of thiazolidines have shown efficacy against both Gram-positive and Gram-negative bacteria. Studies suggest that these compounds disrupt bacterial cell membranes, leading to cell death.
A comparative analysis of various thiazolidine derivatives revealed that modifications in the side chains significantly influence their antibacterial potency. Compounds with hydrophobic groups demonstrated enhanced membrane-disrupting abilities.
Anticancer Potential
This compound has been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways.
A case study involving similar thiazolidine derivatives highlighted their ability to inhibit tumor growth in animal models, suggesting potential therapeutic applications in oncology.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study published in the Journal of Medicinal Chemistry demonstrated that a related thiazolidine derivative exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal cytotoxicity to human cells .
- Another investigation found that structural modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria, indicating the importance of molecular design in developing effective antibiotics .
-
Anticancer Activity :
- Research conducted by Zhang et al. (2020) indicated that thiazolidine derivatives could inhibit the proliferation of various cancer cell lines through apoptosis induction . The study emphasized the role of oxidative stress as a mechanism for anticancer activity.
- Further studies revealed that these compounds could modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. Key steps include:
- Step 1 : Formation of the 1,1-dioxo-thiazolidine ring via cyclization of a sulfonamide precursor under acidic conditions (e.g., HCl in ethanol) .
- Step 2 : Coupling of the thiazolidine moiety with 3-(4-methoxyphenyl)propanamide using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns on the phenyl rings and the thiazolidine-dione core. For example, the methoxy group at 4-position shows a singlet at ~3.8 ppm in H NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides accurate mass verification (e.g., [M+H] at m/z 433.12) .
- X-ray Crystallography : Resolves bond angles and dihedral angles in the thiazolidine-dione ring, critical for understanding conformational stability .
Q. How does the compound’s solubility profile influence experimental design?
- Methodological Answer :
- Solubility Testing : Conducted in DMSO (high solubility at ~50 mg/mL) for in vitro assays, while aqueous solubility is limited (<1 mg/mL in PBS). Adjustments include using co-solvents (e.g., 10% PEG-400) for in vivo studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC values in kinase inhibition assays)?
- Methodological Answer :
- Comparative Assay Design : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) to validate target engagement .
- Structural Analysis : Perform molecular docking studies to assess binding mode variations caused by protonation states of the thiazolidine-dione sulfur .
- Batch Reproducibility : Verify compound purity (>95% by HPLC) and storage conditions (desiccated, -20°C) to minimize degradation artifacts .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Methodological Answer :
- Catalyst Screening : Test alternatives to EDC (e.g., DCC or HATU) to improve coupling efficiency .
- Solvent Optimization : Replace dichloromethane with THF or DMF for better solubility of intermediates .
- Design of Experiments (DoE) : Use response surface methodology to optimize temperature, stoichiometry, and reaction time .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., PPARγ)?
- Methodological Answer :
- In Vitro Binding Assays : Surface plasmon resonance (SPR) to measure binding kinetics (K, k/k) .
- Cellular Models : Use PPARγ reporter assays (e.g., luciferase-based) in HEK293 cells to quantify transcriptional activation .
- Metabolite Profiling : LC-MS/MS to identify oxidative metabolites that may interfere with target binding .
Q. What computational approaches are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- 3D-QSAR : CoMFA or CoMSIA models built using aligned derivatives (e.g., varying substituents on the phenyl rings) .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., water, 100 ns trajectories) to assess stability of hydrogen bonds with Arg288 and Tyr473 in PPARγ .
Data Contradiction and Validation
Q. How to address discrepancies in cytotoxicity data across cell lines?
- Methodological Answer :
- Cell Line Authentication : Verify STR profiles to rule out cross-contamination .
- Proliferation Assay Harmonization : Standardize MTT vs. ATP-based assays; account for thiazolidine-dione redox activity in MTT .
Q. What experimental controls are critical for in vivo pharmacokinetic studies?
- Methodological Answer :
- Stability Controls : Pre-dose plasma stability tests (37°C, 24h) to confirm compound integrity .
- Vehicle Controls : Use matched co-solvent (e.g., 10% PEG-400) to distinguish toxicity from formulation effects .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 433.12 g/mol (HRMS) | |
| LogP | 2.8 (Predicted, ACD/Labs) | |
| Aqueous Solubility | <1 mg/mL (PBS, pH 7.4) | |
| IC (PPARγ) | 0.8 µM (Fluorescence Polarization) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
